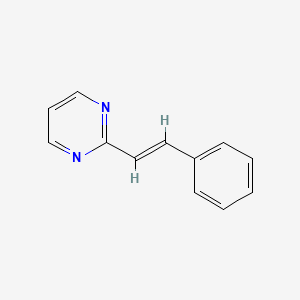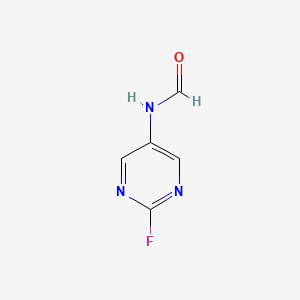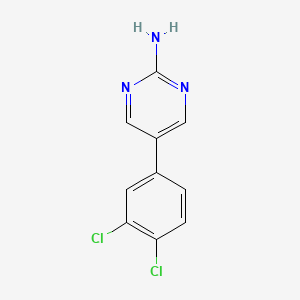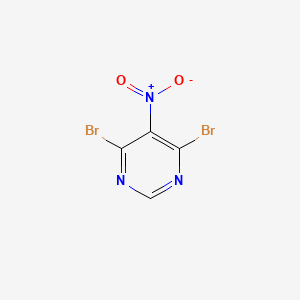
4,6-Dibromo-5-nitropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dibromo-5-nitropyrimidine is an organic compound with the molecular formula C4HBr2N3O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two bromine atoms at the 4 and 6 positions and a nitro group at the 5 position on the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-5-nitropyrimidine typically involves the bromination and nitration of pyrimidine derivatives. One common method includes the bromination of 5-nitropyrimidine using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 6 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-5-nitropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products
Substitution: Formation of 4,6-diamino-5-nitropyrimidine.
Reduction: Formation of 4,6-dibromo-5-aminopyrimidine.
Oxidation: Formation of various oxidized derivatives depending on the conditions.
Scientific Research Applications
4,6-Dibromo-5-nitropyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-5-nitropyrimidine involves its interaction with various molecular targets. The bromine atoms and nitro group make the compound highly reactive, allowing it to participate in nucleophilic substitution and other reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecules.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-5-nitropyrimidine: Similar structure but with chlorine atoms instead of bromine.
4,6-Difluoro-5-nitropyrimidine: Contains fluorine atoms instead of bromine.
4,6-Diiodo-5-nitropyrimidine: Contains iodine atoms instead of bromine.
Uniqueness
4,6-Dibromo-5-nitropyrimidine is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms make it more suitable for certain types of chemical reactions, such as those requiring a heavier halogen for better leaving group ability.
Properties
Molecular Formula |
C4HBr2N3O2 |
|---|---|
Molecular Weight |
282.88 g/mol |
IUPAC Name |
4,6-dibromo-5-nitropyrimidine |
InChI |
InChI=1S/C4HBr2N3O2/c5-3-2(9(10)11)4(6)8-1-7-3/h1H |
InChI Key |
PVYGQZKIWKKLTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=N1)Br)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


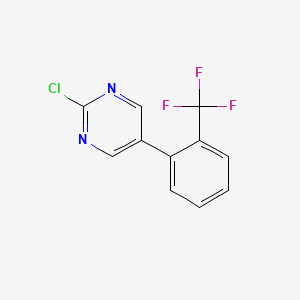
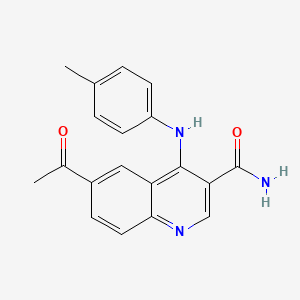
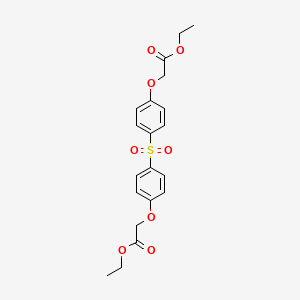
![6-Chloro-2-(2-cyclopentylethyl)imidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B13101113.png)

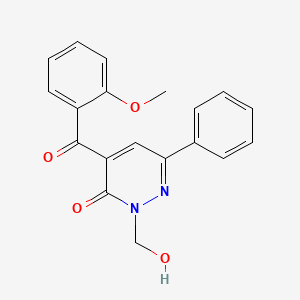
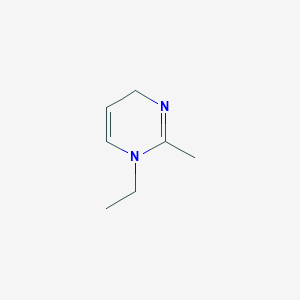
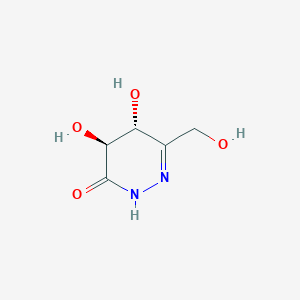

![5H-Pyrano[2,3-d]pyrimidin-7(6H)-one](/img/structure/B13101159.png)
